3-(5-Nitro-2-furyl)-4H-1,2,4-triazole
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Overview
Description
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole is a compound belonging to the class of nitrofurans, which are characterized by a furan ring bearing a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole typically involves the nitration of azoles. One common method is the electrophilic nitration of aromatic compounds using nitric acid or a sulfuric-nitric acid mixture . Other nitrating agents such as acetylnitrate, nitrogen dioxide, and nitronium tetrafluoroborate can also be used . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(5-Nitro-2-furyl)-4H-1,2,4-triazole has been extensively studied for its antimicrobial properties. It has shown activity against a range of bacteria, fungi, and algae . In medicinal chemistry, it is explored for its potential as an anti-Helicobacter pylori agent . Additionally, its derivatives are being investigated for their anticancer properties due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole involves the inhibition of key enzymes and disruption of cellular processes. It targets proteins such as aldose reductase, which plays a role in various metabolic pathways . The compound’s nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole
- 5-(5-Nitro-2-furyl)-1,2,4-oxadiazole
- 3-(5-Nitro-2-furyl)acrylic acid
Uniqueness
Compared to similar compounds, 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole exhibits unique structural features that contribute to its distinct biological activities. Its triazole ring enhances its stability and allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
CAS No. |
5019-55-6 |
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Molecular Formula |
C6H4N4O3 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H4N4O3/c11-10(12)5-2-1-4(13-5)6-7-3-8-9-6/h1-3H,(H,7,8,9) |
InChI Key |
OHEIGDXIMWTXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC=NN2 |
Origin of Product |
United States |
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